2,5-Dichloro-4-ethoxypyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
2,5-dichloro-4-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUPRXXHCFGENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729369 | |
| Record name | 2,5-Dichloro-4-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351762-11-2 | |
| Record name | 2,5-Dichloro-4-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dichloro 4 Ethoxypyrimidine
Established Synthetic Routes for 2,5-Dichloro-4-ethoxypyrimidine
The creation of this compound is typically achieved through carefully designed synthetic pathways that allow for the precise placement of chloro and ethoxy groups on the pyrimidine (B1678525) ring.
Multi-step Synthetic Processes
The synthesis of dichlorinated pyrimidines often involves multi-step sequences. A common approach for a related compound, 2,4-dichloro-5-methoxypyrimidine (B27636), starts from a dihydroxy-pyrimidine precursor. google.com This process involves the reaction of 2,4-dihydroxy-5-methoxypyrimidine with phosphorus oxychloride in the presence of a solvent and an alkaline substance, followed by a reflux reaction. google.com This general strategy of using a dihydroxypyrimidine as a starting material and converting the hydroxyl groups to chloro groups is a foundational method in pyrimidine chemistry. The introduction of the ethoxy group can be envisioned as a subsequent nucleophilic substitution reaction.
Reaction of Pyrimidine with Specific Reagents for Substituent Introduction
The introduction of substituents onto the pyrimidine ring is achieved through various reactions. For instance, the chlorination of pyrimidines is often accomplished using reagents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) (COCl₂). google.comgoogleapis.com The regioselectivity of these reactions, which determines the position of the incoming substituent, is a critical factor. The electronic properties of the existing substituents on the pyrimidine ring heavily influence where the new groups will be added. wuxiapptec.com For example, electron-donating groups can direct incoming electrophiles to specific positions.
The introduction of an ethoxy group is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, an ethoxide source, such as sodium ethoxide, displaces a leaving group, which in this case would be one of the chlorine atoms on a dichlorinated pyrimidine precursor. The regioselectivity of this substitution is crucial for obtaining the desired 4-ethoxy isomer.
Consideration of Precursors and Reaction Conditions
The choice of precursors and reaction conditions is paramount for a successful synthesis. A plausible precursor for this compound would be a 2,4,5-trichloropyrimidine (B44654) or a related polysubstituted pyrimidine. The synthesis of such precursors can start from simpler, more readily available molecules. For example, the synthesis of 4,6-dichloropyrimidine (B16783) can be achieved by reacting imidoyl chlorides with phosgene. googleapis.com
The reaction conditions, including temperature, solvent, and the nature of any catalysts or bases, must be carefully controlled. For the chlorination step, reflux temperatures, often in the range of 100-160 °C, are common. google.com The choice of solvent is also critical; for instance, acetonitrile (B52724) has been found to provide a good balance between reaction conversion and selectivity in some oxidative coupling reactions used to synthesize related heterocyclic compounds. scielo.br The use of a base, such as triethylamine (B128534) or pyridine, is often necessary to neutralize acidic byproducts. google.com
Comparative Analysis of Synthetic Strategies for Dichlorinated Ethoxypyrimidines
The efficiency of any synthetic route is judged by several factors, including the yield of the desired product, the selectivity of the reactions, and the ease of optimizing the process.
Evaluation of Reaction Yields and Selectivity
High reaction yields and selectivity are the primary goals of any synthetic strategy. In the context of dichlorinated ethoxypyrimidines, selectivity refers to the preferential formation of the desired isomer. For example, in the nucleophilic substitution of a dichloropyrimidine with ethoxide, the reaction could potentially yield two different mono-ethoxy isomers. The inherent electronic properties of the pyrimidine ring, as well as any existing substituents, will dictate which chlorine atom is more susceptible to substitution. wuxiapptec.com Quantum mechanics calculations can be used to predict the regioselectivity of SNAr reactions on dichloropyrimidines by analyzing the lowest unoccupied molecular orbital (LUMO) of the substrate. wuxiapptec.com
Optimization of Reaction Conditions (e.g., temperature, solvent, reagents)
The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. This process involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents to find the conditions that provide the best balance of yield and selectivity. scielo.br For instance, in the synthesis of dihydrobenzofuran neolignans, it was found that the reaction time could be significantly reduced from 20 hours to 4 hours without a major impact on the conversion and selectivity by using acetonitrile as the solvent. scielo.br Similarly, the choice of the chlorinating agent and the base can significantly affect the outcome of the reaction. The development of high-throughput screening methods and the application of machine learning algorithms are emerging trends that can accelerate the optimization of complex chemical reactions. semanticscholar.org
Below is a table summarizing key considerations in the synthesis of dichlorinated ethoxypyrimidines:
| Factor | Key Considerations |
| Precursor Selection | Availability, cost, and reactivity of the starting materials. Common precursors include dihydroxypyrimidines and other substituted pyrimidines. |
| Chlorinating Agent | Choice between reagents like phosphorus oxychloride and phosgene, depending on the desired reactivity and reaction conditions. |
| Ethoxylation Reagent | Typically sodium ethoxide or a similar source of the ethoxide nucleophile. |
| Solvent | The solvent can influence reaction rates and selectivity. Acetonitrile, dichloromethane, and benzene (B151609) are examples of solvents used in related syntheses. scielo.br |
| Temperature | Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition. |
| Base | Used to neutralize acidic byproducts. Common bases include triethylamine and pyridine. google.com |
| Reaction Time | Optimized to maximize the yield of the desired product while minimizing the formation of impurities. |
Green Chemistry Principles in Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives, including this compound, has traditionally involved methods that may not align with the principles of green chemistry. These established routes can sometimes utilize hazardous reagents and solvents, generate significant waste, and consume large amounts of energy. acs.org In an effort to mitigate these environmental and safety concerns, the application of green chemistry principles is paramount. These principles provide a framework for designing safer chemical products and processes. acs.orgnih.gov
Key green chemistry principles applicable to pyrimidine synthesis include:
Waste Prevention: Designing synthetic routes to minimize the generation of waste.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment. google.com
Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents, or opting for safer alternatives. acs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. google.com
Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting.
Reduce Derivatives: Minimizing or avoiding unnecessary derivatization to reduce reaction steps, resource consumption, and waste generation. google.com
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. acs.orgnih.gov
Design for Degradation: Designing chemical products to break down into innocuous degradation products at the end of their function.
Real-time Analysis for Pollution Prevention: Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.
Several greener approaches have been explored for the synthesis of pyrimidines, such as microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of ionic liquids as greener solvents. acs.orgnih.gov These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures. acs.org For instance, the use of catalysts, such as porous poly-melamine-formaldehyde, has been shown to be effective in producing pyrimidine derivatives under environmentally friendly conditions. acs.orgnih.gov
Advanced Synthetic Approaches and Future Directions
The field of synthetic chemistry is continually evolving, with the development of advanced methodologies that offer greater efficiency, selectivity, and sustainability. For the synthesis of this compound and other pyrimidine derivatives, catalytic methods and flow chemistry represent significant areas of progress and future potential.
Catalytic Methods in Pyrimidine Functionalization
Catalytic methods are at the forefront of modern organic synthesis, offering powerful tools for the functionalization of heterocyclic compounds like pyrimidines. Transition metal-catalyzed cross-coupling reactions, for example, have been well-established for the modification of pyrimidine nucleosides. nih.gov
A particularly promising area is the direct C-H bond functionalization, which allows for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. vapourtec.com This approach enhances atom economy and reduces the number of synthetic steps. For pyrimidines, controlling regioselectivity can be challenging due to the presence of multiple C-H bonds with varying acidity. nih.gov However, the use of directing groups can help to achieve site-selective functionalization. vapourtec.com Pyrimidine-based directing groups have themselves been used to direct the functionalization of other aromatic systems. vapourtec.com
Recent research has demonstrated the C2-selective amination of pyrimidines, highlighting the potential for precise functionalization of the pyrimidine core. lifechempharma.com Palladium-catalyzed C-H activation has been successfully applied to the arylation, iodination, and acetoxylation of 4-arylpyrimidines. google.com These catalytic strategies could potentially be adapted for the synthesis or further modification of this compound, offering more efficient and versatile routes.
Flow Chemistry Applications for Enhanced Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.govmdpi.com These benefits include enhanced reaction control, improved safety, and greater scalability. nih.gov
For the synthesis of pyrimidine derivatives, flow chemistry can be particularly advantageous. The precise control over reaction parameters such as temperature, pressure, and mixing can lead to higher yields and improved product purity. nih.gov The small reaction volumes in flow reactors allow for better heat and mass transfer, which is especially beneficial for highly exothermic or fast reactions. nih.gov
Microwave-assisted flow synthesis has been successfully employed for the preparation of pyrimidine-related structures like 1,4-dihydropyridines. thieme.de Furthermore, flow chemistry setups can be automated, enabling high-throughput screening of reaction conditions and rapid library synthesis. google.com The integration of in-line analysis techniques, such as mass spectrometry, allows for real-time optimization of the reaction process. nih.gov The application of flow chemistry to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.
Spectroscopic and Structural Elucidation of 2,5 Dichloro 4 Ethoxypyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum of 2,5-dichloro-4-ethoxypyrimidine is predicted to exhibit distinct signals corresponding to the ethoxy group and the pyrimidine (B1678525) ring proton. The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling between these adjacent groups. The chemical shift of the methylene protons would be further downfield due to the deshielding effect of the neighboring oxygen atom. The lone proton on the pyrimidine ring is expected to appear as a singlet, with its chemical shift influenced by the electronegative chlorine and nitrogen atoms within the aromatic ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethoxy) | ~1.4 | Triplet |
| CH₂ (ethoxy) | ~4.5 | Quartet |
| Pyrimidine-H | ~8.5 | Singlet |
¹³C NMR Spectroscopic Analysis for Carbon Framework
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are anticipated. The ethoxy group will show two signals, one for the methyl carbon and one for the methylene carbon. The four carbon atoms of the pyrimidine ring are chemically non-equivalent and are expected to resonate at different chemical shifts, influenced by the attached chlorine, ethoxy, and nitrogen atoms. The carbons bearing the chlorine atoms (C2 and C5) and the carbon attached to the ethoxy group (C4) are expected to be significantly deshielded.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₃ (ethoxy) | ~15 |
| CH₂ (ethoxy) | ~65 |
| C2 | ~155 |
| C4 | ~165 |
| C5 | ~110 |
| C6 | ~150 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their direct coupling.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ethoxy CH₃ and CH₂ signals to their respective carbon atoms, as well as the pyrimidine proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include:
Correlations from the methylene protons of the ethoxy group to the C4 carbon of the pyrimidine ring.
Correlations from the pyrimidine proton to adjacent carbon atoms, helping to confirm its position relative to the chloro and ethoxy substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and the elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be utilized to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, C₆H₆Cl₂N₂O, confirming the presence of two chlorine atoms through the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography can be coupled with mass spectrometry to analyze the purity of the compound and to study its fragmentation pattern. The mass spectrum would show the molecular ion peak, and various fragment ions resulting from the cleavage of the parent molecule. The fragmentation pattern would likely involve the loss of the ethoxy group, chlorine atoms, and cleavage of the pyrimidine ring, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum provides a unique "fingerprint" of a molecule, with specific absorption bands corresponding to the vibrational frequencies of its chemical bonds. For this compound, the expected IR absorption bands can be predicted by considering its constituent functional groups: the pyrimidine ring, the chloro substituents, and the ethoxy group.
The pyrimidine ring itself gives rise to a series of characteristic vibrations. These include C-H stretching vibrations of the aromatic ring, typically observed in the range of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to produce strong absorption bands in the 1600-1400 cm⁻¹ region. Ring breathing vibrations, which involve the concerted expansion and contraction of the entire ring, also contribute to the fingerprint region of the spectrum, typically below 1000 cm⁻¹.
The presence of two chlorine atoms attached to the pyrimidine ring will also influence the IR spectrum. The C-Cl stretching vibrations are expected to appear as strong bands in the 800-600 cm⁻¹ region. The exact position of these bands can be influenced by the substitution pattern on the ring.
The ethoxy group (-O-CH₂-CH₃) will introduce several characteristic absorption bands. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2975-2850 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage are expected to produce a strong, characteristic band in the 1260-1000 cm⁻¹ region. Specifically, the asymmetric C-O-C stretch usually appears around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.
A review of Fourier Transform Infrared (FTIR) spectroscopy of pyrimidine derivatives highlights the characteristic vibrational modes of the pyrimidine ring and the influence of various substituents, including halogens. vandanapublications.com Studies on other substituted pyrimidines, such as those with amino or methoxy (B1213986) groups, also provide a basis for assigning expected spectral features. ijirset.com For instance, the FT-IR spectra of other pyrimidine derivatives show characteristic bands for N-H stretching, C-H stretching, and C=N bending vibrations that are consistent with the general regions described. ijirset.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Pyrimidine Ring | C-H Stretch | 3100-3000 |
| C=N, C=C Stretch | 1600-1400 | |
| Ring Breathing | < 1000 | |
| Chloro Substituent | C-Cl Stretch | 800-600 |
| Ethoxy Group | C-H Stretch (Alkyl) | 2975-2850 |
| C-O-C Asymmetric Stretch | ~1250 | |
| C-O-C Symmetric Stretch | ~1040 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its conjugated systems.
The pyrimidine ring, being an aromatic heterocycle, is expected to exhibit characteristic π → π* and n → π* electronic transitions. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically high-energy transitions and result in strong absorption bands at shorter wavelengths. For substituted pyrimidines, these transitions are often observed in the 200-300 nm range.
The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms' lone pairs) to an antibonding π* orbital. These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.
The substituents on the pyrimidine ring, namely the two chlorine atoms and the ethoxy group, will influence the position and intensity of these absorption bands. The chlorine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. The ethoxy group, being an electron-donating group, is likely to cause a bathochromic shift and an increase in the molar absorptivity (hyperchromic effect).
Table 2: Predicted UV-Vis Absorption for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Pyrimidine Ring | 200-300 |
| n → π* | Pyrimidine Ring | > 300 |
X-ray Crystallography for Solid-State Structure Determination (if available for related derivatives)
Studies on other pyrimidine derivatives have been conducted using single-crystal X-ray diffraction. researchgate.netnih.gov These studies reveal key structural parameters of the pyrimidine ring and the influence of different substituents on its geometry. For instance, the pyrimidine ring is generally found to be planar, although substituents can cause minor deviations from planarity. The bond lengths and angles within the ring are consistent with its aromatic character.
The table below presents representative crystallographic data for a related pyrimidine derivative to illustrate the type of information that can be obtained from an X-ray diffraction study. It is important to note that these values are not for this compound but serve as an example from a related structure. researchgate.net
Table 3: Example Crystallographic Data for a Pyrimidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.542(2) |
| b (Å) | 10.123(3) |
| c (Å) | 14.789(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Reactivity and Chemical Transformations of 2,5 Dichloro 4 Ethoxypyrimidine
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine (B1678525) core of 2,5-dichloro-4-ethoxypyrimidine. This class of reactions involves the displacement of the chlorine atoms by a wide range of nucleophiles.
Reactivity of Chlorine Atoms at Positions 2 and 5
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic facilitates nucleophilic attack, making the chlorine atoms susceptible to substitution. Generally, in dichloropyrimidines, the reactivity of the chlorine atoms is influenced by the electronic effects of other substituents on the ring. The presence of electron-withdrawing groups tends to enhance the reactivity towards nucleophiles. mdpi.comlibretexts.org
In the case of this compound, the two chlorine atoms exhibit different levels of reactivity. The chlorine at the 2-position is flanked by two ring nitrogen atoms, which significantly increases its electrophilicity and thus its susceptibility to nucleophilic attack. Conversely, the chlorine at the 5-position is less activated.
Regioselectivity of Substitutions
The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is a well-studied area. In many 2,4-dichloropyrimidine (B19661) systems, substitution preferentially occurs at the C-4 position. wuxiapptec.comstackexchange.com However, the substitution pattern in this compound is distinct.
Due to the strong activation by the adjacent nitrogen atoms, nucleophilic attack is highly favored at the C-2 position. This selectivity can be exploited to introduce a variety of functional groups at this position while leaving the C-5 chlorine intact for subsequent transformations. For instance, reactions with amines or other nucleophiles will predominantly yield the 2-substituted product. It has been noted that for some 2,4-dichloropyrimidines, particularly those with an electron-withdrawing substituent at the C-5 position, selectivity for substitution at C-4 is observed. nih.gov
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines
| Pyrimidine Derivative | Position of Primary Substitution | Influencing Factors |
| 2,4-Dichloropyrimidine | C-4 | General trend wuxiapptec.comstackexchange.com |
| 2,4-Dichloro-5-nitropyrimidine (B15318) | C-4 | Electron-withdrawing group at C-5 nih.gov |
| This compound | C-2 | Strong activation by two adjacent nitrogen atoms |
Reactions at the Ethoxy Moiety
While the primary reactive sites for nucleophilic substitution are the chlorine atoms, the ethoxy group itself can undergo chemical transformations, although typically under different reaction conditions.
Cleavage and Modification of the Ether Linkage
The ether linkage of the ethoxy group can be cleaved under acidic conditions. google.comacs.org This reaction typically requires harsh conditions, such as treatment with strong mineral acids, and proceeds via protonation of the ether oxygen followed by nucleophilic attack. The cleavage of the ether bond can lead to the formation of a hydroxypyrimidine derivative. Such transformations can be a route to further functionalization at the C-4 position.
Derivatization Strategies for Medicinal and Agrochemical Applications
The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and agrochemicals. The ability to selectively substitute the chlorine atoms allows for the systematic introduction of various pharmacophores and functional groups.
For example, the C-2 position can be readily functionalized with amines, thiols, or other nucleophiles to generate libraries of compounds for biological screening. The remaining chlorine at the C-5 position can then be subjected to a second, distinct nucleophilic substitution or a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce further diversity. This stepwise functionalization provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs. Pyrimidine derivatives are known to be key components in various biologically active molecules, including those with antiviral and bone anabolic properties. mdpi.comnih.gov
Synthesis of Heteroarylpiperazine Derivatives
While direct literature on the synthesis of heteroarylpiperazine derivatives specifically from this compound is limited, the general reactivity of dichloropyrimidines suggests a straightforward pathway. The chlorine atoms at the C2 and C5 positions are susceptible to displacement by nucleophiles such as piperazine (B1678402) and its derivatives.
In a typical reaction, this compound can be reacted with a suitable heteroarylpiperazine in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The reaction temperature can be varied to control the selectivity of the substitution. Generally, the chlorine at the C2 position is more activated towards nucleophilic attack than the one at C5 due to the electronic influence of the ring nitrogen atoms.
A plausible synthetic route would involve the initial selective substitution of the C2 chlorine, followed by a second substitution at the C5 position, or a one-pot reaction leading to the desired disubstituted product. The specific heteroarylpiperazine used would determine the final properties of the resulting molecule. This approach is valuable for creating libraries of compounds for biological screening.
Formation of Kinase Inhibitors
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors, which are crucial in cancer therapy. nih.govrsc.org Although direct examples employing this compound are not extensively documented, the reactivity of analogous dichloropyrimidine derivatives provides a clear blueprint for its potential application in this area. nih.govchemrxiv.org
The synthesis of pyrimidine-based kinase inhibitors often involves the sequential substitution of the chloro groups with various amine nucleophiles. For instance, the chlorine at the C2 position can be displaced by an aniline (B41778) derivative, while the C5 chlorine can be substituted with another amine-containing fragment. This modular approach allows for the systematic exploration of the chemical space around the pyrimidine core to optimize kinase binding affinity and selectivity.
Research on related compounds, such as 2,4-dichloropyrimidines, has shown that the substitution pattern on the pyrimidine ring is critical for activity. wuxiapptec.com The ethoxy group at the C4 position in this compound would likely influence the conformation of the final inhibitor and its interaction with the kinase active site. The general strategy involves coupling the dichloropyrimidine core with key pharmacophoric groups known to interact with specific amino acid residues in the kinase ATP-binding pocket.
Exploration of Novel Reaction Pathways
Beyond the well-trodden path of nucleophilic substitution, the exploration of novel reaction pathways for this compound remains an area ripe for investigation. The presence of multiple reactive sites, including the two chlorine atoms and the potentially modifiable ethoxy group, opens the door to a variety of chemical transformations.
Potential areas of exploration include:
Palladium-catalyzed cross-coupling reactions: The chloro substituents could serve as handles for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. This would enable the introduction of a wide range of carbon-based substituents, such as aryl, heteroaryl, or alkyl groups, at the C2 and C5 positions, thereby expanding the molecular diversity of accessible compounds.
Metal-halogen exchange: Treatment with organolithium or Grignard reagents could lead to a metal-halogen exchange, creating a reactive organometallic intermediate. This intermediate could then be trapped with various electrophiles to introduce new functional groups onto the pyrimidine ring.
Modification of the ethoxy group: While the ethoxy group is generally stable, its cleavage or modification could provide another avenue for functionalization. For instance, ether cleavage followed by the introduction of different alkoxy or aryloxy groups could fine-tune the electronic and steric properties of the molecule.
The development of novel reaction methodologies for this compound would not only expand its synthetic utility but also provide access to new classes of compounds with potentially interesting biological or material properties. Further research in this area is warranted to unlock the full potential of this versatile chemical building block.
Computational Chemistry and Modeling of 2,5 Dichloro 4 Ethoxypyrimidine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to predict the molecular geometry and electronic properties of various pyrimidine (B1678525) derivatives. nih.govresearchgate.net
Optimization of Molecular Geometry
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. utwente.nl This process minimizes the energy of the molecule with respect to its atomic coordinates. For pyrimidine derivatives, methods like B3LYP with basis sets such as 6-31+G(d,p) and 6-311++G(d,p) have been effectively used to obtain optimized geometries. nih.gov The resulting bond lengths and bond angles can then be compared with experimental data if available, providing a measure of the accuracy of the computational method. For similar pyrimidine compounds, DFT calculations have shown excellent agreement between calculated and experimental values. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N | 1.33 | |
| C-C | 1.39 | |
| N-C-N | 126.7 | |
| C-N-C | 115.5 |
Note: This table is illustrative and based on general findings for pyrimidine derivatives. Actual values for 2,5-Dichloro-4-ethoxypyrimidine would require specific calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govmdpi.com A smaller gap suggests that the molecule is more reactive. mdpi.com For various pyrimidine derivatives, the HOMO-LUMO energy gap has been calculated to understand charge transfer interactions within the molecule. nih.gov
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are hypothetical and serve as an example of FMO analysis. Specific calculations for this compound are required for actual data.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netlibretexts.orgnih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. researchgate.net Typically, red and yellow areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.netbhu.ac.in Green regions represent neutral potential. researchgate.net Analysis of MEP maps for similar compounds has helped in identifying the sites for hydrogen bonding and other intermolecular interactions. researchgate.netbhu.ac.in For this compound, the MEP map would likely show negative potential around the nitrogen atoms and the oxygen atom of the ethoxy group, indicating these as potential sites for electrophilic interaction.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational changes and intermolecular interactions of a system.
Conformational Analysis
Conformational analysis of this compound would involve studying the rotation around the single bonds, particularly the C-O bond of the ethoxy group. This analysis helps to identify the most stable conformers and the energy barriers between them. For similar flexible molecules, MD simulations have been used to explore the potential energy surface and determine the preferred conformations in different environments. nih.gov
Intermolecular Interactions
MD simulations can elucidate the nature of intermolecular interactions between this compound molecules or with solvent molecules. These interactions can include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial for predicting the macroscopic properties of the compound, such as its solubility and crystal packing. For instance, in the solid state, the arrangement of molecules is governed by a balance of these forces to achieve the most stable crystal lattice.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is predicated on the principle that the biological effect of a chemical is a function of its molecular structure and physicochemical properties. mdpi.comresearchgate.net
Prediction of Biological Activities based on Structural Descriptors
Currently, there is a notable absence of publicly available scientific literature specifically detailing QSAR studies on this compound. Consequently, no specific predictive models for its biological activities based on structural descriptors have been published.
In general, QSAR models for pyrimidine derivatives often employ a range of molecular descriptors to predict biological activities such as anticancer or enzyme inhibitory effects. mdpi.comijpbs.net These descriptors can be categorized as follows:
Topological descriptors: These describe the atomic connectivity within the molecule.
Geometrical descriptors: These relate to the 3D arrangement of the atoms.
Electronic descriptors: These quantify aspects like charge distribution and polarizability.
Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.
A typical workflow for developing a QSAR model involves the following steps:
Selection of a dataset of compounds with known biological activities. mdpi.com
Calculation of a wide array of molecular descriptors for each compound. mdpi.com
Division of the dataset into a training set for model development and a test set for validation. mdpi.com
Application of statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), to build the model. ijpbs.net
Rigorous validation of the model's predictive power. mdpi.com
While these general principles are well-established, their specific application to this compound, including the relevant structural descriptors and predicted activities, remains an area for future research.
Table 1: Hypothetical Structural Descriptors for QSAR Analysis of this compound
| Descriptor Type | Potential Descriptor for this compound | Information Encoded |
| Topological | Molecular Weight | Size of the molecule |
| Atom Count | Total number of atoms | |
| Rotatable Bond Count | Molecular flexibility | |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Polar Surface Area (PSA) | Polarity related to cell membrane permeability | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and bioavailability |
This table is illustrative and based on general QSAR practices, as no specific studies on this compound are available.
In Silico Prediction of Reactivity and Synthetic Feasibility
Computational methods can also be employed to predict the chemical reactivity and assess the synthetic feasibility of a molecule. These in silico approaches can provide valuable insights prior to undertaking laboratory synthesis.
For this compound, predicting its reactivity would involve analyzing the electronic properties of the pyrimidine ring, which is known to be an electron-deficient system. The presence of two electron-withdrawing chlorine atoms is expected to further influence this property. Computational chemistry software can calculate parameters such as:
Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): These are crucial for predicting how the molecule will interact with other reagents.
Electrostatic potential maps: These visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack.
Atomic charges: These provide a quantitative measure of the charge distribution.
Assessing synthetic feasibility through computational means could involve retrosynthetic analysis software. Such programs can propose potential synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, a likely disconnection would be at the ether linkage and the C-Cl bonds.
However, similar to the QSAR analysis, there is a lack of specific published research that applies these in silico reactivity and synthetic feasibility prediction methods directly to this compound. Therefore, any detailed analysis remains speculative pending future computational studies.
Table 2: Predicted Reactivity Sites of this compound Based on General Chemical Principles
| Position on Pyrimidine Ring | Substituent | Predicted Reactivity | Rationale |
| 2 | Chlorine | Susceptible to nucleophilic substitution | Activated by the electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atom. |
| 4 | Ethoxy | Generally stable, but can be cleaved under harsh conditions. | The ether linkage is typically more stable than the chloro substituents to nucleophilic attack. |
| 5 | Chlorine | Susceptible to nucleophilic substitution | Activated by the electron-withdrawing nature of the pyrimidine ring. |
| 6 | Hydrogen | Potential for deprotonation by strong bases or electrophilic substitution. | The C-H bond may be acidic due to the electron-deficient ring. |
This table represents predictions based on established principles of pyrimidine chemistry, as direct computational studies on this compound are not available.
Biological Activities and Mechanisms of Action of 2,5 Dichloro 4 Ethoxypyrimidine and Its Derivatives
Antimicrobial Activitynih.gov
Derivatives of pyrimidine (B1678525) are well-documented for their broad-spectrum antimicrobial properties, which include actions against bacteria and fungi. e-journals.inresearchgate.net The introduction of different functional groups onto the pyrimidine core can significantly influence their efficacy and spectrum of activity.
Antibacterial Properties
Pyrimidine derivatives have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net Research into chalcone-substituted pyrimidines revealed that these compounds were particularly effective against Gram-negative strains such as E. coli. nih.gov In one study, derivatives with bromo and dichloro substitutions showed enhanced antibacterial activity. nih.govnih.gov For instance, a meta-bromo substituted derivative exhibited the highest potency among the tested compounds. nih.govnih.gov
Another study focused on a thiophenyl-pyrimidine derivative, which proved to be a potent antibacterial agent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org The mechanism of this derivative was attributed to the inhibition of FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division. rsc.org
| Derivative Class | Target Bacteria | Key Findings | Reference |
|---|---|---|---|
| Chalcone Substituted Pyrimidines | Gram-negative (e.g., E. coli) | Bromo and dichloro substitutions enhance activity. m-Bromo derivative was most potent. | nih.govnih.gov |
| Thiophenyl-pyrimidine Derivative | Gram-positive (e.g., MRSA, VREs) | Inhibits FtsZ polymerization and GTPase activity, disrupting cell division. | rsc.org |
| Oxadiazole Derivatives with Dichloro-fluorophenyl group | Various bacteria | Compounds 10a, 10d, and 11g showed very good antimicrobial activity. | nih.gov |
Antifungal Properties
The antifungal potential of pyrimidine derivatives has also been a subject of investigation. e-journals.in Studies have shown that certain derivatives are effective against pathogenic fungi. For example, a series of novel s-triazin-2-yl amino acid derivatives, which contain a pyrimidine-like triazine core, displayed significant antifungal activity against Candida albicans. nih.gov Compounds bearing aniline (B41778), piperidine, and glycine (B1666218) moieties on the triazine ring showed the highest inhibition zones. nih.gov
Further research into quaternized chitosan (B1678972) derivatives also revealed antifungal properties. nih.gov The effectiveness of these compounds was found to be dependent on the type of fungus and the specific chemical structure of the derivative, with factors like molecular weight and degree of quaternization playing a role. nih.gov
| Derivative Class | Target Fungi | Key Findings | Reference |
|---|---|---|---|
| s-Triazin-2-yl Amino Acid Derivatives | Candida albicans | Derivatives with aniline, piperidine, and glycine substitutions showed the highest activity. | nih.gov |
| Quaternized Chitosan Derivatives | Trichophyton rubrum, Trichophyton mentagrophyte, Microsporum gypseum | Activity is influenced by molecular weight, degree of quaternization, and hydrophobic moieties. | nih.gov |
| Oxadiazole Derivatives with Dichloro-fluorophenyl group | Various fungi | Compound 10d showed good fungicidal activity. | nih.gov |
Antiviral Properties
The pyrimidine nucleus is a key component in many compounds with significant antiviral activity. eurekaselect.comnih.govresearchgate.net These derivatives have been tested against a wide array of DNA and RNA viruses. nih.gov
Research on 4,7-disubstituted pyrimido[4,5-d]pyrimidines demonstrated notable efficacy against human coronaviruses, specifically HCoV-229E and HCoV-OC43. mdpi.com The study highlighted that substitutions at position 7 of the pyrimidine core, particularly with cyclopropylamino or amino-indane groups, were crucial for the antiviral effect. mdpi.com In contrast, derivatives with an N-methylpiperazinyl group were found to be inactive. mdpi.com
Other studies have focused on 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives for their anti-influenza virus activity. nih.gov It was found that introducing cyclobutyl and cyclopentyl groups to the aminoalkyl side chain improved antiviral potency against both type A and B influenza viruses. nih.gov The presence of a halogen at the 5-position of the pyrimidine ring also influenced the antiviral efficacy. nih.gov Additionally, certain 5-substituted-2'-deoxyuridine derivatives, such as those with a (1-hydroxy-2-haloethyl) group, have shown activity against herpes simplex virus type 1 (HSV-1). nih.gov
| Derivative Class | Target Virus | Key Findings | Reference |
|---|---|---|---|
| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronavirus (HCoV-229E, HCoV-OC43) | Cyclopropylamino and amino-indane substitutions are important for activity. | mdpi.com |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza A and B | Cyclobutyl and cyclopentyl groups on the aminoalkyl chain enhance potency. Halogen at the 5-position influences efficacy. | nih.gov |
| 5-Substituted-2'-deoxyuridines | Herpes Simplex Virus Type 1 (HSV-1) | 5-(1-hydroxy-2-haloethyl) derivatives show antiviral activity. | nih.gov |
Anti-inflammatory Effects
Pyrimidine derivatives have also been recognized for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory pathways. nih.gov
Inhibition of COX-2 Enzymes
A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov Several classes of pyrimidine derivatives have been developed as selective COX-2 inhibitors. nih.govdntb.gov.ua
One study on pyrimidine-5-carbonitriles identified several derivatives with potent COX-2 inhibitory activity. nih.gov Compounds with sulphonamide phenyl substitutions demonstrated higher inhibition of COX-2 compared to those with benzimidazole (B57391) or related heterocyclic moieties. nih.gov Notably, derivatives 3b , 5b , and 5d from this study showed IC50 values comparable to the selective COX-2 inhibitor Celecoxib. nih.gov Another investigation into 2, 4, and 6-trisubstituted pyrimidines also yielded potent COX-2 inhibitors, with compounds 3 and 4a showing exceptional activity. tandfonline.com Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as highly potent and selective COX-2 inhibitors. acs.org
| Derivative Class | Inhibitory Concentration (IC50) | Key Findings | Reference |
|---|---|---|---|
| Pyrimidine-5-carbonitriles (Compound 5d) | 0.16 µM | Showed a more potent inhibition profile than Nimesulide and similar to Celecoxib. | nih.gov |
| 2,4,6-Trisubstituted Pyrimidine (Compound 4a) | 0.65 µM | Exhibited exceptional COX-2 inhibitory activity, better than the standard drug Ibuprofen. | tandfonline.com |
| Pyrazolo[1,5-a]pyrimidine (Compound 10f) | Not specified, but highly potent | Identified as one of the most potent and selective COX-2 inhibitors in its series. | acs.org |
| Pyrimidine Derivatives L1 and L2 | Not specified | Showed high selectivity towards COX-2, comparable to meloxicam. | dntb.gov.uanih.gov |
Modulation of Nitric Oxide Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.gov Modulating NO levels is a key strategy for controlling inflammatory processes. nih.govresearchgate.netnih.govmdpi.com Pyrimidine derivatives have been shown to exert anti-inflammatory effects by inhibiting NO production. nih.gov
Anticancer Activity
The pyrimidine core is a well-established scaffold in the design of anticancer agents. Its structural similarity to the natural pyrimidine bases found in DNA and RNA allows derivatives to function as antimetabolites, interfering with nucleic acid synthesis and leading to cancer cell death.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Numerous pyrimidine derivatives have been synthesized and shown to induce apoptosis in various cancer cell lines. For instance, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated potent cytotoxic effects by inducing apoptosis. nih.govthieme-connect.de One such derivative, compound 4 , was shown to significantly activate apoptosis in MCF-7 breast cancer cells, with a 58.29-fold increase in cell apoptosis compared to control cells. nih.gov Mechanistic studies on other pyrimidine derivatives have revealed that they can trigger apoptosis by modulating the expression of key regulatory proteins. For example, some compounds upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.gov Thienopyrimidine derivatives have also been identified as inducers of apoptosis in colon and ovarian cancer cell lines. nih.govwikipedia.org
Interactive Table: Apoptosis-Inducing Activity of Select Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 4b | SW480 (Colon) | 11.08 | Upregulation of Bax, Ikb-α, cleaved PARP; Downregulation of Bcl-2 | nih.gov |
| Compound 4 | MCF-7 (Breast) | 0.57 | PIM-1 Kinase Inhibition, Apoptosis Induction | nih.govthieme-connect.de |
| Compound 11 | HepG2 (Liver) | 0.99 | PIM-1 Kinase Inhibition | nih.gov |
| Compound 6j | HCT116 (Colon) | 0.6-1.2 | Induction of ROS, Apoptosis, Mitotic Catastrophe | nih.govwikipedia.org |
Inhibition of Thymidylate Synthase
Thymidylate synthase (TS) is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.govtaylorandfrancis.com Inhibition of TS leads to a "thymineless death" in rapidly dividing cancer cells. researchgate.netwikipedia.org The pyrimidine analogue 5-fluorouracil (B62378) (5-FU) is a classic example of a TS inhibitor used in chemotherapy. nih.govwikipedia.orgmdpi.com Researchers have designed various pyrimidine-based analogues to act as potent and specific TS inhibitors. These compounds are often designed as analogues of the enzyme's natural substrates or cofactors. nih.govnih.gov For example, a series of 5-aminomethyl-2'-deoxyuridine-5'-phosphates were synthesized and shown to be competitive inhibitors of TS from various sources. nih.gov
Interactive Table: Thymidylate Synthase Inhibition by Pyrimidine Analogues
| Compound | Enzyme Source | Ki (µM) | Inhibition Type | Reference |
| Compound 6a | E. coli TS | 6 | Competitive | nih.gov |
| Compound 6a | Calf Thymus TS | 3.1 | Competitive | nih.gov |
| Compound 6a | Ehrlich Ascites Tumor TS | 14 | Competitive | nih.gov |
| Raltitrexed | Human TS | - | - | nih.gov |
| Pemetrexed | Human TS | - | - | nih.gov |
Neuroprotective and Neurological Applications
The versatile pyrimidine structure has also been explored for the development of treatments for neurodegenerative diseases, where targets like kinases and cholinesterases play a significant role. nih.govresearchgate.net
LRRK2 Modulators for Parkinson's Disease Treatment
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease (PD), leading to increased kinase activity. nih.govmdpi.com Therefore, inhibitors of LRRK2 are being actively pursued as a potential disease-modifying therapy for PD. mdpi.com Pyrrolo[2,3-d]pyrimidine derivatives have been designed and optimized as potent LRRK2 inhibitors. nih.govnih.gov Through structure-guided design, researchers have developed highly potent and selective LRRK2 inhibitors, such as derivatives 44 and 45 , which serve as chemical probes to study the effects of LRRK2 inhibition. nih.govnih.gov
Interactive Table: LRRK2 Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target | cKi (nM) | LRRK2-pSer935 IC50 (nM) | Reference |
| Compound 18 | LRRK2 G2019S | 0.7 | - | nih.govnih.gov |
| Compound 31 | LRRK2 G2019S | - | 260 | |
| Compound 32 | LRRK2 G2019S | 2 | 120 | nih.gov |
| Compound 44 | LRRK2 | - | Potent Inhibitor | nih.govnih.gov |
| Compound 45 | LRRK2 | - | Potent Inhibitor | nih.govnih.gov |
Inhibition of Acetylcholinesterase
Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. Various pyrimidine-based compounds have been synthesized and evaluated as AChE inhibitors. nih.gov For instance, a series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed, with compound 10q showing more potent AChE inhibitory activity (IC50 = 0.88 µM) than the approved drug Huperzine-A. nih.gov Molecular docking studies suggest these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Interactive Table: Acetylcholinesterase Inhibition by Pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Note | Reference |
| Compound 10q | Acetylcholinesterase (AChE) | 0.88 | More potent than Huperzine-A | nih.gov |
| Compound 7c | Acetylcholinesterase (AChE) | 0.33 | - | nih.gov |
| Compound 8i | Acetylcholinesterase (AChE) | 0.39 | Dual AChE/BChE inhibitor | nih.gov |
| Compound 8i | Butyrylcholinesterase (BChE) | 0.28 | Dual AChE/BChE inhibitor | nih.gov |
Inhibition of Kinases Involved in Neurodegeneration
Dysregulation of various protein kinases is implicated in the pathology of several neurodegenerative diseases beyond LRRK2 in Parkinson's. researchgate.net The pyrimidine scaffold is a common motif in kinase inhibitors due to its ability to bind to the ATP-binding site of many kinases. nih.govresearchgate.net Libraries of aminopyrimidine analogs have been created and screened against a panel of kinases relevant to neurodegeneration, such as TANK-binding kinase 1 (TBK1), which is linked to amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. nih.gov This approach has led to the identification of potent lead compounds for understudied kinases like DRAK1, BMP2K, and MARK3/4, which are of interest in neuroscience. researchgate.net
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. This involves systematically modifying parts of a molecule and observing the resulting changes in its efficacy and potency.
No specific studies detailing the systematic modification of substituents on the 2,5-dichloro-4-ethoxypyrimidine scaffold and the corresponding impact on bioactivity could be located in the public domain. General principles of medicinal chemistry suggest that the chlorine atoms at the 2 and 5 positions, being electron-withdrawing groups, and the ethoxy group at the 4 position, an electron-donating group, would significantly influence the electronic distribution of the pyrimidine ring. This, in turn, would affect its binding affinity to biological targets. However, without experimental data, any discussion on the impact of modifying these substituents would be purely speculative.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of a pharmacophore for a series of active compounds is a critical step in rational drug design.
The absence of a series of biologically active derivatives of this compound in the public literature precludes the development and description of a specific pharmacophore model. The essential hydrogen bond donors, acceptors, hydrophobic centers, and aromatic interactions that would define the necessary features for the biological activity of this class of compounds have not been established.
Applications in Agrochemical Research
Herbicide Synthesis and Formulation
While specific public domain data on herbicides derived directly from 2,5-Dichloro-4-ethoxypyrimidine is limited, the broader class of chloropyrimidines is well-established in herbicide development. These compounds are often key components in the synthesis of active ingredients that target essential biological processes in weeds. The synthesis of related compounds, such as 2,4-dichloro-5-methoxypyrimidine (B27636), serves as an important intermediate for producing sulfonamide herbicides. This suggests a parallel synthetic utility for this compound.
The general synthetic approach for chloropyrimidines involves the reaction of a hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride. For instance, the synthesis of 2,4-dichloro-5-methoxypyrimidine is achieved by reacting 2,4-dihydroxyl-5-methoxy pyrimidine (B1678525) with phosphorus oxychloride. google.com A similar strategy could be envisioned for the synthesis of this compound from a corresponding dihydroxypyrimidine precursor.
The formulation of herbicides containing pyrimidine-derived active ingredients is a critical step in ensuring their efficacy and ease of application. These formulations are designed to optimize the stability, solubility, and delivery of the active compound to the target weeds.
Table 1: Comparison of Related Chloropyrimidine Intermediates in Herbicide Synthesis
| Compound | Precursor | Key Application |
| 2,4-Dichloro-5-methoxypyrimidine | 2,4-dihydroxyl-5-methoxy pyrimidine | Intermediate for sulfonamide herbicides |
| 2-Ethoxy-4,6-dichloropyrimidine | 2-Ethoxy-4,6-dihydroxypyrimidine | Intermediate for various herbicides |
| 2,4-Dichloropyrimidine (B19661) | Uracil | General intermediate for agrochemicals |
This table is illustrative and based on documented synthesis of structurally similar compounds.
Pesticide Development
In the realm of pesticide development, chloropyrimidine intermediates are integral to the synthesis of various insecticides and fungicides. google.com The pyrimidine scaffold is a common feature in a number of commercially successful pesticides. The specific substituents on the pyrimidine ring play a crucial role in determining the mode of action and target specificity of the final product.
Research in this area focuses on creating novel derivatives that exhibit high efficacy against target pests while demonstrating low toxicity to non-target organisms and the environment. The development of new pesticides is a multi-step process that includes synthesis, biological screening, and extensive toxicological and environmental impact studies.
Environmental Considerations in Agrochemical Use
The environmental fate of agrochemicals is a paramount consideration in their development and regulation. Herbicides and pesticides derived from chloropyrimidine intermediates can enter the environment through various pathways, including direct application, spray drift, and runoff. The persistence, mobility, and potential for bioaccumulation of these compounds and their degradation products are subjects of rigorous scientific investigation.
Factors influencing the environmental impact of these agrochemicals include their chemical structure, the formulation in which they are applied, soil type, climate, and agricultural practices. For instance, the persistence of a herbicide in the soil can be affected by microbial degradation, photodegradation, and chemical hydrolysis. The mobility of these compounds, which determines their potential to leach into groundwater or move into surface water bodies, is influenced by their solubility and adsorption to soil particles.
The broader class of chlorinated pesticides has been subject to scrutiny due to the potential for long-term environmental persistence and adverse effects on non-target organisms. Therefore, a key aspect of modern agrochemical research is the design of molecules that are effective against pests but readily degrade into benign substances in the environment.
Table 2: Key Environmental Parameters for Agrochemicals
| Parameter | Description | Importance |
| Persistence (Half-life) | The time it takes for half of the applied substance to degrade in a specific medium (e.g., soil, water). | Indicates how long the chemical will remain in the environment. |
| Mobility (Koc) | The soil organic carbon-water partitioning coefficient, which indicates the tendency of a chemical to bind to soil particles. | A lower Koc suggests a higher potential for leaching into groundwater. |
| Bioaccumulation | The process by which a chemical builds up in an organism over time. | High bioaccumulation can lead to toxic effects in the food chain. |
| Toxicity to Non-target Organisms | The adverse effects of a chemical on organisms other than the intended target pest. | Crucial for assessing the overall ecological risk. |
Understanding these parameters is essential for conducting comprehensive environmental risk assessments and ensuring the sustainable use of agrochemicals derived from intermediates like this compound. The goal is to balance the need for effective crop protection with the imperative to safeguard environmental health.
Advanced Material Science Applications
Integration into Polymeric Materials
The incorporation of specialized chemical compounds into polymer matrices is a well-established strategy for imbuing the final material with desirable properties that are not inherent to the base polymer. The reactive nature of the chlorine and ethoxy groups on the pyrimidine (B1678525) ring of 2,5-Dichloro-4-ethoxypyrimidine makes it a candidate for such applications.
Anti-pilling Properties
A significant area of exploration for compounds structurally similar to this compound is in the textile industry, specifically in the development of anti-pilling finishes for fabrics. Pilling, the formation of small, unsightly balls of fiber on a fabric's surface, is a common issue that detracts from the aesthetic appeal and longevity of textiles.
Research into the use of chloropyrimidine compounds for the durable anti-pilling modification of cotton fabrics has shown promising results. While direct studies on this compound are not yet prevalent, research on analogous compounds provides a strong indication of its potential. For instance, a study on the application of 2,4,6-trichloropyrimidine (B138864) (TLP) and 2,4-dichloro-5-methoxypyrimidine (B27636) (DMP) demonstrated that these compounds can be successfully grafted onto the surface of cotton fibers. This modification results in a significant improvement in the fabric's resistance to pilling. The covalent bonding of these chloropyrimidine derivatives to the cellulose (B213188) fibers of the cotton creates a more stable surface that is less prone to fibrillation and the subsequent entanglement of fibers that leads to pill formation.
The table below presents a comparative look at these related compounds, highlighting their structural similarities to this compound and their observed effects on textile properties.
| Compound Name | Structure | Key Findings in Anti-pilling Applications |
| This compound | C6H6Cl2N2O | Potential for anti-pilling properties inferred from similar compounds. |
| 2,4,6-trichloropyrimidine (TLP) | C4HCl3N2 | Successfully grafted onto cotton, providing durable anti-pilling finish. |
| 2,4-dichloro-5-methoxypyrimidine (DMP) | C5H4Cl2N2O | Demonstrated efficacy in modifying cotton fabric to resist pilling. |
Given that this compound shares the key dichloropyrimidine scaffold, it is hypothesized that it could function similarly as an effective anti-pilling agent. The presence of the ethoxy group may also influence its reactivity and affinity for different types of polymeric materials, a subject that warrants further investigation.
Other Emerging Material Applications
Beyond the realm of textile finishing, the broader class of pyrimidine derivatives is being explored for a variety of advanced material applications. The inherent properties of the pyrimidine ring, such as its rigidity and polarizability, make it a valuable building block in the synthesis of novel polymers with tailored characteristics. tandfonline.com
For example, research has been conducted on the synthesis of pyrimidine-containing polyimides. tandfonline.com These polymers have demonstrated good solubility and thermal properties, which are crucial for their processing and end-use applications. tandfonline.com The incorporation of the pyrimidine nucleus into the main chain of polyimides can influence the final material's crystallinity and, consequently, its mechanical and thermal performance. tandfonline.com While this research did not specifically utilize this compound, it highlights the potential of pyrimidine derivatives to create high-performance polymers.
Furthermore, halogenated pyrimidines are recognized as valuable intermediates in materials science. ontosight.ai Their reactive halogen atoms provide sites for further chemical modification, allowing for the synthesis of a wide array of functional molecules. ontosight.ai For instance, the synthesis of poly-tetrahydropyrimidine polymers has been shown to yield materials with antibacterial properties, with potential applications in medical textiles and coatings. rsc.orgrsc.org This suggests that this compound could serve as a precursor for the development of functional polymers with applications beyond simple structural enhancements.
The exploration of this compound in material science is still in its nascent stages. However, the existing research on related compounds provides a solid foundation for future studies. Investigating its role in creating functional polymers, such as those with enhanced thermal stability, specific optical properties, or even biological activity, represents a promising avenue for material science innovation.
Environmental Fate and Impact Research
Biodegradation Studies
Microbial Degradation Pathways
Specific microbial degradation pathways for 2,5-Dichloro-4-ethoxypyrimidine have not been documented. However, based on the degradation of other chlorinated and pyrimidine-containing molecules, several enzymatic reactions could potentially be involved. The pyrimidine (B1678525) ring, a nitrogen-containing heterocycle, can be a source of nitrogen for microorganisms nih.gov. Bacteria are known to degrade the pyrimidine ring through reductive, oxidative, and pyrimidine utilization (RUT) pathways nih.govasm.org.
For chlorinated compounds, microbial degradation often proceeds via dehalogenation reactions. The presence of chlorine atoms on the pyrimidine ring of this compound suggests that initial breakdown would likely involve the cleavage of the carbon-chlorine bonds. This can occur under both aerobic and anaerobic conditions. The ethoxy group may be cleaved through ether hydrolysis. Following initial transformations, the resulting intermediates would likely enter common metabolic pathways.
Table 1: Potential Factors Influencing Microbial Degradation of this compound
| Factor | Potential Influence |
| Microbial Consortia | The presence of specific microbial populations with dehalogenase and etherase capabilities would be crucial. |
| Environmental Conditions | Aerobic vs. anaerobic conditions will dictate the initial enzymatic attacks. Temperature, pH, and nutrient availability will also play significant roles. |
| Chemical Structure | The positions of the chloro- and ethoxy- substituents on the pyrimidine ring will influence enzymatic recognition and reactivity. |
| Co-metabolism | Degradation may be facilitated by the presence of other organic compounds that support microbial growth and enzyme induction. |
Half-life and Persistence in Environmental Compartments
There is no specific experimental data on the half-life and persistence of this compound in soil, water, or sediment. The persistence of a chemical in the environment is influenced by its susceptibility to biotic and abiotic degradation processes. Generally, halogenated compounds tend to be more persistent than their non-halogenated counterparts nih.gov. The half-life of pesticides can be categorized as low (less than 16 days), moderate (16 to 59 days), and high (over 60 days) acs.org.
The persistence of chlorinated pyrimidines will vary based on the specific compound and environmental conditions. For instance, the half-life of the herbicide 2,4-D in soil is approximately 10 days but can be longer in cold, dry conditions asm.org. The degradation of some sulfonylurea herbicides containing a pyrimidine ring is faster in acidic soils compared to alkaline soils mdpi.com. Given its structure, this compound could be moderately persistent in the environment, but this remains speculative without empirical data.
Photodegradation Mechanisms
Specific studies on the photodegradation of this compound are not available. However, pyrimidine derivatives can undergo photochemical reactions, including ring-opening and rearrangements, when exposed to UV light wur.nlnih.gov. The presence of chlorine atoms could also influence its photolytic behavior.
Photolysis in aqueous environments can be a significant degradation pathway for some organic pollutants nih.gov. The process can be direct, through the absorption of light by the molecule itself, or indirect, mediated by other photosensitizing agents present in the water. For chlorinated aromatic compounds, photolysis can lead to the cleavage of the carbon-chlorine bond.
Adsorption and Leaching Potential in Soil and Water
No specific data exists for the adsorption and leaching of this compound in soil and water. The mobility of organic compounds in soil is largely governed by their adsorption to soil particles, which is influenced by soil properties and the chemical's physicochemical characteristics iastate.edusagrainmag.co.za.
Key factors influencing the adsorption and leaching of a compound like this compound would include:
Soil Organic Matter: Organic matter is a primary sorbent for many organic chemicals researchgate.net. Higher organic matter content generally leads to increased adsorption and reduced leaching.
Clay Content: Clay minerals can also adsorb organic molecules, particularly polar ones sagrainmag.co.za.
Soil pH: The pH can affect the charge of both the soil particles and the chemical, influencing electrostatic interactions.
Water Solubility: Higher water solubility generally correlates with lower adsorption and higher leaching potential.
The leaching potential of a pesticide can be estimated using indices like the Groundwater Ubiquity Score (GUS), which is based on the compound's half-life and soil organic carbon-water partitioning coefficient (Koc) nih.gov. Without these parameters for this compound, its leaching potential cannot be accurately assessed.
Bioaccumulation Potential in Organisms
There is no available data on the bioaccumulation potential of this compound in organisms. Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all routes of exposure, including diet and the surrounding environment. The potential for a substance to bioaccumulate is often related to its lipophilicity, commonly expressed as the octanol-water partition coefficient (Kow).
Compounds with high Kow values are more likely to partition into the fatty tissues of organisms and bioaccumulate. Halogenated organic compounds, in general, can be persistent and bioaccumulative. The process of bioaccumulation can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain wur.nl.
Ecological Risk Assessment Methodologies
A specific ecological risk assessment for this compound has not been conducted. An ecological risk assessment for any chemical involves a multi-step process to evaluate the likelihood of adverse ecological effects from exposure to one or more stressors epa.govepa.gov. The U.S. Environmental Protection Agency (EPA) has a framework for the ecological risk assessment of pesticides that includes problem formulation, analysis (exposure and effects characterization), and risk characterization epa.govresearchgate.net.
For a compound like this compound, a risk assessment would require data on its environmental concentrations (exposure) and its toxicity to a range of non-target organisms (effects). In the absence of such data, a comprehensive ecological risk assessment is not possible. The EPA does address the ecological risks of classes of pesticides, including pyridines and pyrimidines, to inform regulatory decisions govdelivery.com.
Conclusion and Future Perspectives
Summary of Key Research Findings for 2,5-Dichloro-4-ethoxypyrimidine
Despite the prominence of the pyrimidine (B1678525) core in chemical literature, specific research dedicated to this compound is notably scarce. Publicly available scientific databases and chemical supplier information provide basic structural and identifying information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂O | chemspider.commyskinrecipes.com |
| Molecular Weight | 193.03 g/mol | myskinrecipes.com |
| CAS Number | 1351762-11-2 | chemspider.com |
Similarly, comprehensive studies on the chemical reactions of this compound, such as nucleophilic aromatic substitution or cross-coupling reactions at the chlorinated positions, are not specifically documented. The reactivity of dichloropyrimidine isomers is known to be influenced by the position of the chloro-substituents and the electronic nature of other groups on the ring. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack. nih.gov The presence of an ethoxy group at the C4 position and a chloro group at the C5 position in the target molecule introduces a different electronic and steric environment, the effects of which on its reactivity are yet to be experimentally determined.
Unexplored Research Avenues and Challenges
The limited availability of dedicated research on this compound presents a landscape rich with opportunities for new scientific inquiry.
Key Unexplored Research Avenues:
Synthetic Methodologies: The development of a robust and efficient synthesis for this compound is a primary research gap. Investigating various synthetic strategies, optimizing reaction conditions, and achieving high yields would be a significant contribution. Challenges in this area may include regioselectivity during the introduction of substituents and the potential for side reactions. google.com
Reactivity and Functionalization: A systematic study of the reactivity of the two chlorine atoms in this compound is needed. Exploring their differential reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions would unlock pathways to a diverse range of derivatives. nih.govnih.gov Understanding the directing effects of the ethoxy and the C5-chloro groups is crucial.
Biological Screening: The biological profile of this compound and its potential derivatives is entirely unexplored. Screening for various biological activities, such as anticancer, antimicrobial, or kinase inhibitory effects, could reveal novel therapeutic applications. nih.govrsc.org The pyrimidine core is a known pharmacophore, making this a promising area of investigation. nih.gov
Computational Studies: Theoretical and computational studies could provide valuable insights into the electronic structure, reactivity, and potential biological interactions of this compound. Such studies could guide synthetic efforts and help in the rational design of new derivatives with desired properties.
Anticipated Challenges:
Scarcity of Starting Materials: The availability of suitable precursors for the synthesis of this compound might be limited, potentially requiring multi-step synthetic sequences.
Control of Regioselectivity: Achieving selective functionalization at either the C2 or C5 position will likely be a significant challenge due to the presence of two reactive chloro-substituents.
Limited Precedent: The lack of existing literature on this specific molecule means that researchers will be venturing into uncharted territory, requiring extensive experimentation and optimization.
Potential for Novel Applications and Derivatives
The structural features of this compound suggest considerable potential for the development of novel applications and a diverse library of derivatives.
Table 2: Potential Derivatives and Applications of this compound
| Derivative Class | Potential Synthetic Route | Potential Applications |
| Aminopyrimidines | Nucleophilic substitution of one or both chlorine atoms with various amines. | Medicinal chemistry (e.g., kinase inhibitors, antibacterial agents). nih.govchemrxiv.orgresearchgate.net |
| Alkoxy/Aryloxypyrimidines | Nucleophilic substitution with different alcohols or phenols. | Materials science, liquid crystals, agrochemicals. |
| Carbon-Carbon Coupled Products | Suzuki, Stille, or other cross-coupling reactions at the chloro-positions. nih.govnih.gov | Functional materials, fluorescent probes, complex molecule synthesis. |
| Heterocyclic-fused Pyrimidines | Intramolecular cyclization reactions following functionalization. | Novel scaffolds for drug discovery. nih.gov |
The two chlorine atoms serve as versatile handles for introducing a wide range of functional groups, allowing for the fine-tuning of the molecule's electronic, steric, and physicochemical properties. This modularity is highly desirable in drug discovery and materials science. For instance, the synthesis of various amino-substituted derivatives could lead to the discovery of new bioactive compounds, as the aminopyrimidine moiety is a common feature in many biologically active molecules. nih.govchemrxiv.orgresearchgate.net
Furthermore, the ethoxy group at the C4 position could be modified or replaced to explore structure-activity relationships further. The development of derivatives with extended conjugation through cross-coupling reactions could lead to novel dyes, fluorescent markers, or organic electronic materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-dichloro-4-ethoxypyrimidine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-hydroxypyrimidine derivatives can undergo chlorination using POCl₃ or PCl₅ at elevated temperatures (80–100°C), followed by ethoxylation with sodium ethoxide in anhydrous ethanol . Purity optimization involves recrystallization from aprotic solvents (e.g., DCM/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify ethoxy (–OCH₂CH₃) and chloro substituents. For example, the ethoxy group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.0 ppm (CH₂) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths, angles, and packing motifs. Use SHELXL for refinement and Mercury for visualization .
Q. How does the reactivity of this compound compare to other chloroethoxypyrimidines?
- Methodological Answer : The 2- and 5-chloro positions are more reactive toward nucleophilic substitution (e.g., with amines or thiols) due to electron-withdrawing effects of the ethoxy group. Ethoxy at the 4-position stabilizes intermediates via resonance. Compare reactivity using kinetic studies (UV-Vis monitoring) or computational methods (DFT calculations of charge distribution) .
Advanced Research Questions
Q. How can supramolecular interactions in this compound crystals inform crystal engineering strategies?
- Methodological Answer : Analyze hydrogen-bonding motifs (e.g., C–H···Cl, C–H···O) and π-stacking using X-ray data. For example, the ethoxy group may act as a hydrogen-bond acceptor, forming synthons with adjacent molecules. Design co-crystals by pairing with complementary hydrogen-bond donors (e.g., carboxylic acids) and validate via PXRD and DSC .
Q. What strategies resolve contradictions in spectral data or reactivity reported for this compound derivatives?
- Methodological Answer : Cross-validate using multiple techniques:
- Contradictory NMR shifts : Use 2D NMR (COSY, HSQC) to assign signals unambiguously .
- Unexpected reactivity : Perform control experiments under inert atmospheres (Ar/glovebox) to rule out moisture/oxygen interference. Computational modeling (Gaussian, ORCA) can predict reactive sites .
Q. How can structure-activity relationships (SARs) be systematically explored for this compound in drug discovery?
- Methodological Answer :
- Analog synthesis : Replace Cl or ethoxy groups with bioisosteres (e.g., F, CF₃, methoxy) .
- Bioassays : Test analogs against target enzymes (e.g., kinases) via fluorescence polarization or SPR.
- SAR analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate substituent properties (Hammett σ, logP) with activity .
Q. What experimental precautions are critical for handling this compound in air/moisture-sensitive reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
